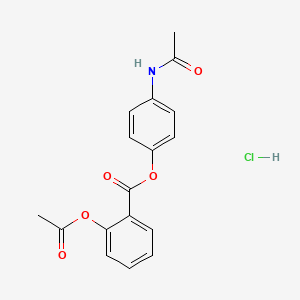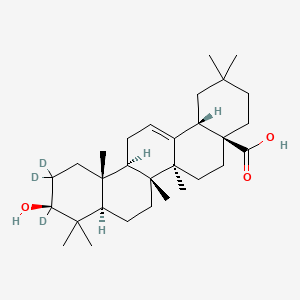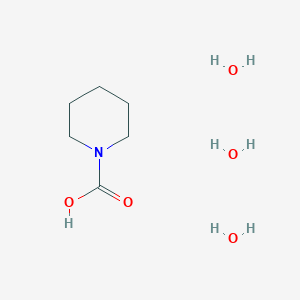
bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid typically involves the following steps:
Synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid): This can be achieved through the reaction of arginine with appropriate reagents under controlled conditions.
Synthesis of 2-oxopentanedioic acid: This compound can be synthesized through the oxidation of glutaric acid or by the decarboxylation of oxalosuccinic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: Using catalysts to enhance the oxidation process of glutaric acid to produce 2-oxopentanedioic acid.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: 2-oxopentanedioic acid can undergo further oxidation to produce various derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation products: Such as oxalosuccinic acid.
Reduction products: Such as hydroxyglutaric acid.
Substitution products: Depending on the substituent introduced.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Metabolism: Plays a role in the Krebs cycle, essential for cellular respiration.
Enzyme studies: Used to study enzyme kinetics and mechanisms.
Medicine
Nutritional supplements: Used in supplements to enhance athletic performance and recovery.
Therapeutic agents: Investigated for potential therapeutic applications in metabolic disorders.
Industry
Flavouring agent: Used in the food industry as a flavouring agent.
Chemical manufacturing: Employed in the production of various chemicals and intermediates.
作用机制
The mechanism of action of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid involves its role in the Krebs cycle. It acts as an intermediate, facilitating the conversion of various substrates into energy. It also participates in transamination reactions, forming glutamic acid and reducing nitrogen levels by combining with ammonia. This compound’s molecular targets include enzymes involved in the Krebs cycle and transamination pathways.
相似化合物的比较
Similar Compounds
2-oxopentanoic acid:
Glutaric acid: A precursor in the synthesis of 2-oxopentanedioic acid.
Oxalosuccinic acid: Another intermediate in the Krebs cycle.
Uniqueness
The uniqueness of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid lies in its dual functionality, combining the properties of an amino acid derivative and a key metabolic intermediate. This combination allows it to participate in a wide range of biochemical and industrial processes, making it a versatile and valuable compound.
属性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWNFFIHNRODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)


![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)

![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)




